2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine
Overview
Description
2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine is a deuterated analog of 2-(3,4-Dimethoxyphenyl)ethylamine. This compound is characterized by the presence of two deuterium atoms at the ethylamine moiety. It is primarily used in research settings, particularly in the fields of neurochemistry and pharmacology, due to its stable isotope labeling which aids in various analytical studies .
Mechanism of Action
Target of Action
It is a derivative of 3,4-dimethoxyphenethylamine (dmpea), which is known to have some activity as a monoamine oxidase inhibitor .
Mode of Action
As a derivative of DMPEA, it may share similar properties, including the potential to inhibit monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin .
Biochemical Pathways
As a potential monoamine oxidase inhibitor, it could impact the metabolic pathways of neurotransmitters, leading to increased levels of these chemicals in the brain .
Result of Action
If it acts as a monoamine oxidase inhibitor like its parent compound DMPEA, it could potentially increase the levels of certain neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitters involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine typically involves the deuteration of 2-(3,4-Dimethoxyphenyl)ethylamine. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine has several scientific research applications:
Neurochemistry: Used as a stable isotope-labeled standard in the study of neurotransmitter metabolism and dynamics.
Pharmacology: Employed in drug metabolism studies to trace the metabolic pathways and identify metabolites.
Analytical Chemistry: Utilized in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantitative analysis and structural elucidation.
Medicinal Chemistry: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmacologically active compounds.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethylamine: The non-deuterated analog with similar chemical properties but different isotopic composition.
3,4-Dimethoxyphenethylamine: A structurally related compound with similar functional groups but lacking the ethylamine moiety.
2-(3,4-Dimethoxyphenyl)ethanol: A related compound with an alcohol group instead of an amine.
Uniqueness
2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. This makes it particularly valuable in research applications where isotopic labeling is essential for tracing metabolic pathways and studying the dynamics of chemical reactions .
Properties
IUPAC Name |
1,1-dideuterio-2-(3,4-dimethoxyphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3/i6D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOUKFYBOAKOIR-NCYHJHSESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC1=CC(=C(C=C1)OC)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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